REACTION_CXSMILES
|
C=C1OCOC1=O.C1CC=CC=1.[OH:13][C:14]1([C:21]([OH:23])=[O:22])[CH2:19][CH:18]2[CH2:20][C:15]1=[CH:16][CH2:17]2>>[OH:13][C:14]1([C:21]([OH:23])=[O:22])[CH2:19][CH:18]2[CH2:20][CH:15]1[CH2:16][CH2:17]2
|
Name
|
5-methylenedioxolan-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1C(OCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
2-hydroxynorbornene-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(C2=CCC(C1)C2)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting Diels-Alder reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(C2CCC(C1)C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |